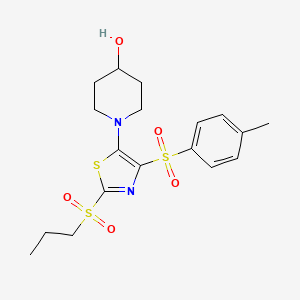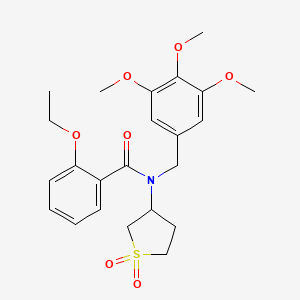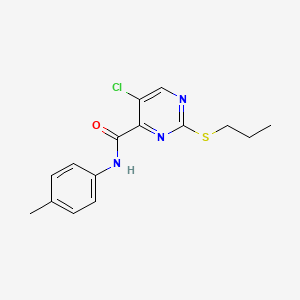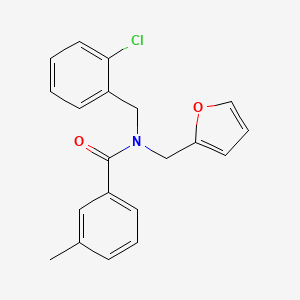
8-(2,6-dimethylmorpholin-4-yl)-7-(3-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,6-dimethylmorpholin-4-yl)-7-(3-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a fluorobenzyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,6-dimethylmorpholin-4-yl)-7-(3-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of 2,6-dimethylmorpholine with appropriate reagents under controlled conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the morpholine derivative.
Construction of the Purine Core: The purine core is constructed through a series of condensation reactions involving the morpholine-fluorobenzyl intermediate and suitable purine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(2,6-dimethylmorpholin-4-yl)-7-(3-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the purine core or the fluorobenzyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
8-(2,6-dimethylmorpholin-4-yl)-7-(3-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 8-(2,6-dimethylmorpholin-4-yl)-7-(3-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
Pathway Modulation: Affecting signaling pathways and gene expression, resulting in changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
- 8-(2,6-dimethylmorpholin-4-yl)-7-(3-fluorophenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(2,6-dimethylmorpholin-4-yl)-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(2,6-dimethylmorpholin-4-yl)-7-(3-methylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 8-(2,6-dimethylmorpholin-4-yl)-7-(3-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, enhances its potential for receptor binding and enzyme inhibition, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H24FN5O3 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
8-(2,6-dimethylmorpholin-4-yl)-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H24FN5O3/c1-12-9-25(10-13(2)29-12)19-22-17-16(18(27)24(4)20(28)23(17)3)26(19)11-14-6-5-7-15(21)8-14/h5-8,12-13H,9-11H2,1-4H3 |
InChI Key |
OYJQRRDQMSBTGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(N2CC4=CC(=CC=C4)F)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate](/img/structure/B14993277.png)

![Methyl 4-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B14993287.png)
![N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B14993299.png)
![N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B14993300.png)

![N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14993312.png)


![4-(3,4-dimethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14993328.png)
![4-[4-(hexyloxy)-3-methoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993333.png)

![4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B14993344.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993349.png)
